METHYL 2-{[2-(3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL)ACETYL]AMINO}-4-METHYLPENTANOATE
Overview
Description
Methyl N-[(3H-imidazo[4,5-b]pyridin-2-ylthio)acetyl]leucinate is a synthetic compound that belongs to the class of imidazopyridine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[2-(3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL)ACETYL]AMINO}-4-METHYLPENTANOATE typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,3-diaminopyridine and 2-chloro-3-nitropyridine.
Nucleophilic Substitution: The halogen in the pyridine ring is substituted by a nucleophile, activated by the nitro group.
Reduction: The nitro group is reduced to form the required 2,3-diaminopyridine derivative.
Cyclization: The 2,3-diaminopyridine undergoes cyclization with acetic anhydride to form the imidazo[4,5-b]pyridine core.
Thioacetylation: The imidazo[4,5-b]pyridine core is then reacted with thioacetic acid to introduce the thioacetyl group.
Leucinate Addition: Finally, the leucinate moiety is introduced through esterification with methyl leucinate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(3H-imidazo[4,5-b]pyridin-2-ylthio)acetyl]leucinate can undergo various chemical reactions, including:
Oxidation: The thioacetyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazo[4,5-b]pyridine core can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazo[4,5-b]pyridine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl N-[(3H-imidazo[4,5-b]pyridin-2-ylthio)acetyl]leucinate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its biological activities, including antimicrobial, antiviral, and anticancer properties
Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular pathways
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of METHYL 2-{[2-(3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL)ACETYL]AMINO}-4-METHYLPENTANOATE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine Derivatives: These include compounds with similar core structures but different substituents, such as imidazo[4,5-b]pyridine sulfonamides and imidazo[4,5-b]pyridine carboxamides
Imidazo[4,5-c]pyridine Derivatives: These compounds have a similar fused ring system but differ in the position of the nitrogen atoms
Uniqueness
Methyl N-[(3H-imidazo[4,5-b]pyridin-2-ylthio)acetyl]leucinate is unique due to its specific combination of the imidazo[4,5-b]pyridine core, thioacetyl group, and leucinate moiety. This unique structure imparts distinct biological activities and chemical properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 2-[[2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetyl]amino]-4-methylpentanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c1-9(2)7-11(14(21)22-3)17-12(20)8-23-15-18-10-5-4-6-16-13(10)19-15/h4-6,9,11H,7-8H2,1-3H3,(H,17,20)(H,16,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMEOVIWNFKUNCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)CSC1=NC2=C(N1)C=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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